molecular formula C14H14O B3059431 [1,1'-Biphenyl]-2-ethanol CAS No. 111033-77-3

[1,1'-Biphenyl]-2-ethanol

Cat. No.: B3059431
CAS No.: 111033-77-3
M. Wt: 198.26 g/mol
InChI Key: ZKHSPLCIOVILMA-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2-ethanol is an organic compound consisting of a biphenyl structure with an ethanol group attached to the second carbon of one of the phenyl rings

Mechanism of Action

Target of Action

The primary target of [1,1’-Biphenyl]-2-ethanol is the programmed cell death protein 1/programmed cell death 1 ligand 1 (PD-1/PD-L1) interaction . This interaction is a key player in the immune evasion of cancer cells . By targeting this interaction, [1,1’-Biphenyl]-2-ethanol can potentially influence the immune response against cancer cells .

Mode of Action

[1,1’-Biphenyl]-2-ethanol interacts with its targets by blocking the PD-1/PD-L1 interaction . This blocking activity prevents PD-1 from binding to PD-L1, thereby inhibiting the immune evasion mechanism of cancer cells . The compound’s mode of action is similar to that of other small-molecule inhibitors targeting the PD-1/PD-L1 pathway .

Biochemical Pathways

The biochemical pathways affected by [1,1’-Biphenyl]-2-ethanol involve the PD-1/PD-L1 interaction and subsequent immune responses . By blocking this interaction, the compound can potentially restore the activity of T cells, leading to a more effective immune response against cancer cells . The exact downstream effects of this interaction blockade are still under investigation.

Pharmacokinetics

It is generally understood that the physicochemical properties of a drug can strongly influence its adme properties . Therefore, further studies are needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of [1,1’-Biphenyl]-2-ethanol’s action primarily involve the enhancement of the immune response against cancer cells . By blocking the PD-1/PD-L1 interaction, the compound can potentially restore the activity of T cells, leading to a more effective immune response against cancer cells . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of [1,1’-Biphenyl]-2-ethanol. Factors such as light, temperature, and pollution could potentially alter the compound’s action Moreover, the compound’s action could also be influenced by the specific biological environment within the body, including the presence of other molecules and the state of the immune system

Biochemical Analysis

Biochemical Properties

[1,1’-Biphenyl]-2-ethanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate for certain enzymes, leading to the formation of specific metabolites. For example, it may interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction between [1,1’-Biphenyl]-2-ethanol and these enzymes can result in the formation of hydroxylated metabolites, which can further participate in various biochemical pathways .

Cellular Effects

The effects of [1,1’-Biphenyl]-2-ethanol on cellular processes are diverse and can influence cell function in multiple ways. This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, [1,1’-Biphenyl]-2-ethanol may modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the production and utilization of energy within the cell .

Molecular Mechanism

At the molecular level, [1,1’-Biphenyl]-2-ethanol exerts its effects through various binding interactions with biomolecules. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. Additionally, [1,1’-Biphenyl]-2-ethanol can act as an inhibitor or activator of certain enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, leading to anti-inflammatory effects. Furthermore, [1,1’-Biphenyl]-2-ethanol can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of [1,1’-Biphenyl]-2-ethanol in laboratory settings can vary over time. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of various degradation products. The long-term effects of [1,1’-Biphenyl]-2-ethanol on cellular function have been observed in both in vitro and in vivo studies. For instance, prolonged exposure to [1,1’-Biphenyl]-2-ethanol can result in changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of [1,1’-Biphenyl]-2-ethanol in animal models can vary depending on the dosage administered. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At high doses, [1,1’-Biphenyl]-2-ethanol can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed in studies, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects .

Metabolic Pathways

[1,1’-Biphenyl]-2-ethanol is involved in various metabolic pathways, including those related to its oxidation and conjugation. Enzymes such as cytochrome P450 and UDP-glucuronosyltransferase play a crucial role in the metabolism of this compound. The oxidation of [1,1’-Biphenyl]-2-ethanol can lead to the formation of hydroxylated metabolites, which can further undergo conjugation with glucuronic acid or sulfate. These metabolic pathways are essential for the detoxification and elimination of [1,1’-Biphenyl]-2-ethanol from the body .

Transport and Distribution

The transport and distribution of [1,1’-Biphenyl]-2-ethanol within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, [1,1’-Biphenyl]-2-ethanol can bind to specific proteins, which can influence its localization and accumulation within different cellular compartments. The distribution of [1,1’-Biphenyl]-2-ethanol within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of [1,1’-Biphenyl]-2-ethanol can impact its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications. The localization of [1,1’-Biphenyl]-2-ethanol within these compartments can influence its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-ethanol typically involves the Grignard reaction. One common method is the reaction of 2-bromobiphenyl with ethylene oxide in the presence of magnesium to form the Grignard reagent, which is then hydrolyzed to yield [1,1’-Biphenyl]-2-ethanol .

Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2-ethanol may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.

Types of Reactions:

    Oxidation: [1,1’-Biphenyl]-2-ethanol can undergo oxidation reactions to form [1,1’-Biphenyl]-2-acetaldehyde or [1,1’-Biphenyl]-2-acetic acid, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form [1,1’-Biphenyl]-2-ethane.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: [1,1’-Biphenyl]-2-acetaldehyde, [1,1’-Biphenyl]-2-acetic acid.

    Reduction: [1,1’-Biphenyl]-2-ethane.

    Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

[1,1’-Biphenyl]-2-ethanol has several applications in scientific research:

Comparison with Similar Compounds

    [1,1’-Biphenyl]-2-methanol: Similar structure but with a methanol group instead of ethanol.

    [1,1’-Biphenyl]-2-acetic acid: An oxidized form with an acetic acid group.

    [1,1’-Biphenyl]-2-ethane: A reduced form with an ethane group.

Uniqueness: [1,1’-Biphenyl]-2-ethanol is unique due to its specific combination of a biphenyl structure with an ethanol group, providing a balance of hydrophobic and hydrophilic properties. This makes it versatile for various chemical reactions and applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(2-phenylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c15-11-10-13-8-4-5-9-14(13)12-6-2-1-3-7-12/h1-9,15H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHSPLCIOVILMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622046
Record name 2-([1,1'-Biphenyl]-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111033-77-3
Record name 2-([1,1'-Biphenyl]-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromobiphenyl (20.0 g, 86 mmol) in THF (85 ml) was dropwise added to a refluxing suspension of magnesium (2.1 g, 86 mmol) in THF (15 ml). The reaction mixture was refluxed for 18 h and an extra batch of 2-bromobiphenyl (2.0 g, 8.6 mmol) was added. The reaction mixture was refluxed for 2 h and cooled to 0° C. on an icebath. Ethyleneoxide (14.0 g, 0.32 mol) was was added. The reaction mixture was refluxed for 18 h, cooled to 0° C. and a saturated solution of ammonium chloride (100 ml) was dropwise added at this temperature. The reaction mixture was diluted with diethyl ether (100 ml) and concentrated hydrochloric acid was added until pH 2. The organic phase was separated, dried (MgSO4) and concentrated in vacuo. The residue was submitted to column chromatography on silica gel (800 ml) using heptane and ethyl acetate (7:3) as eluent to give 8.5 g of 2-(biphenyl-2-yl)ethanol as an oil.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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